molecular formula C15H19BO5 B15334928 Methyl 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B15334928
M. Wt: 290.12 g/mol
InChI Key: NSVZLEUJSLVBBJ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a formyl group at the 3-position and a methyl ester at the 1-position of the benzene ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . This compound is primarily used in organic synthesis, particularly in constructing complex aromatic systems for pharmaceuticals and materials science. Its synthesis typically involves protecting boronic acid intermediates with pinacol, as demonstrated in analogous protocols .

Properties

Molecular Formula

C15H19BO5

Molecular Weight

290.12 g/mol

IUPAC Name

methyl 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H19BO5/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-9H,1-5H3

InChI Key

NSVZLEUJSLVBBJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C=O

Origin of Product

United States

Biological Activity

Methyl 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula C15H21BO4\text{Molecular Formula }C_{15}H_{21}BO_{4}

Key Properties:

  • Molecular Weight: 262.11 g/mol
  • Melting Point: 82.0°C to 83.2°C
  • Physical Form: Crystalline powder

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it inhibits glycosidases which are crucial for carbohydrate metabolism .
  • Anticancer Properties: Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. Its ability to induce apoptosis in malignant cells has been highlighted in recent research .
  • Antimicrobial Activity: There is emerging evidence suggesting that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in various cancer cell lines.
Enzyme InhibitionInhibited glycosidase activity effectively.
AntimicrobialDemonstrated significant antimicrobial effects against several bacterial strains.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified under hazard categories indicating potential skin irritation and serious eye damage . Proper handling precautions should be observed during laboratory work.

Scientific Research Applications

While specific applications of "Methyl 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate" are not detailed in the provided search results, the information available does highlight its role as a chemical intermediate in various synthetic processes.

Chemical Information
this compound, also known as (2-Formyl-5-(methoxycarbonyl)phenyl)boronic acid pinacol ester, has the molecular formula C15H19BO5 and a molecular weight of 290.12 g/mol . It is identified by the PubChem CID 127263678 .

Synonyms
This compound is also known by several other names, including :

  • 1349171-53-4
  • (2-FORMYL-5-(METHOXYCARBONYL)PHENYL)BORONIC ACID PINACOL ESTER
  • MFCD22493774
  • Methyl 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Role as a Chemical Intermediate
The presence of both a formyl group and a boronic ester moiety suggests its utility as a versatile intermediate in organic synthesis. Boronic esters are commonly employed in Suzuki-Miyaura cross-coupling reactions, while formyl groups can be used for further functionalization, such as reductive amination or oxidation to carboxylic acids . For example, a Suzuki cross-coupling reaction with a pinacol boronate can introduce substituents at the C-5 position of an isoxazole . The formyl group can then be converted to an aldehyde .

Related Compounds and Applications
The search results mention several related compounds that incorporate similar structural motifs, implying related applications:

  • 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile: This compound contains both a formyl group and a dioxaborolane moiety .
  • Potassium 3-formyl-4-methoxyphenyltrifluoroborate: This is another example of a formyl-substituted compound with a borate moiety, highlighting the utility of such compounds in chemical synthesis .
  • (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid: This compound also features a formyl group and a boronic acid moiety .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions and functional groups, significantly influencing their reactivity and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -CHO (3), -Bpin (4), -COOMe (1) C₁₅H₁₇BO₅ 292.11 (calc.) Cross-coupling, pharmaceutical intermediates [Synthesis logic:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -F (3), -Bpin (5), -COOMe (1) C₁₅H₁₈BFO₄ 308.12 Enhanced electron-withdrawing effects; Suzuki couplings
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate -CF₃ (4), -Bpin (2), -COOMe (1) C₁₅H₁₈BF₃O₄ 330.11 High thermal stability; agrochemical synthesis
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride -NH₂ (3), -Bpin (4), -COOMe (1) C₁₅H₂₁BClNO₄ 333.66 Nucleophilic reactivity; drug discovery
Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -CH₃ (2), -Bpin (3), -COOEt (1) C₁₇H₂₃BO₄ 318.18 Improved solubility; polymer chemistry

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